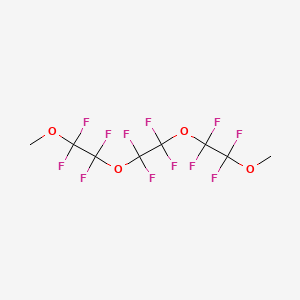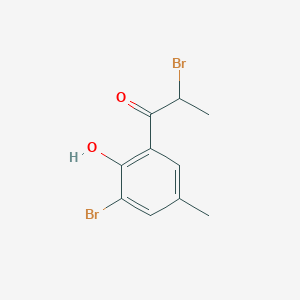
2-Bromo-1-(3-bromo-2-hydroxy-5-methylphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(3-bromo-2-hydroxy-5-methylphenyl)propan-1-one is an organic compound with the molecular formula C10H10Br2O2. This compound is characterized by the presence of two bromine atoms, a hydroxy group, and a methyl group attached to a phenyl ring, along with a propanone moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-bromo-2-hydroxy-5-methylphenyl)propan-1-one can be achieved through a multi-step process. One common method involves the bromination of 1-(3-bromo-2-hydroxy-5-methylphenyl)propan-1-one. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(3-bromo-2-hydroxy-5-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Bromination: Bromine (Br2) in acetic acid or chloroform.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted derivatives with amines or thiols.
Oxidation: Formation of 2-Bromo-1-(3-bromo-2-oxo-5-methylphenyl)propan-1-one.
Reduction: Formation of 2-Bromo-1-(3-bromo-2-hydroxy-5-methylphenyl)propan-1-ol.
Applications De Recherche Scientifique
2-Bromo-1-(3-bromo-2-hydroxy-5-methylphenyl)propan-1-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.
Material Science: It is used in the preparation of advanced materials with specific properties, such as polymers and nanomaterials.
Analytical Chemistry: The compound is utilized as a reference standard in analytical methods like chromatography and spectroscopy.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(3-bromo-2-hydroxy-5-methylphenyl)propan-1-one depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Bromo-2-hydroxy-5-methylphenyl)ethan-1-one: Similar structure but with an ethanone moiety instead of propanone.
2-Bromo-1-(3-methylphenyl)propan-1-one: Lacks the additional bromine and hydroxy groups.
2-Bromo-1-phenylpropan-1-one: Lacks the methyl and hydroxy groups on the phenyl ring.
Uniqueness
2-Bromo-1-(3-bromo-2-hydroxy-5-methylphenyl)propan-1-one is unique due to the presence of both bromine and hydroxy groups on the phenyl ring, which imparts distinct reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Propriétés
Numéro CAS |
402588-07-2 |
|---|---|
Formule moléculaire |
C10H10Br2O2 |
Poids moléculaire |
321.99 g/mol |
Nom IUPAC |
2-bromo-1-(3-bromo-2-hydroxy-5-methylphenyl)propan-1-one |
InChI |
InChI=1S/C10H10Br2O2/c1-5-3-7(9(13)6(2)11)10(14)8(12)4-5/h3-4,6,14H,1-2H3 |
Clé InChI |
DJULVIAUZMPRPB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Br)O)C(=O)C(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


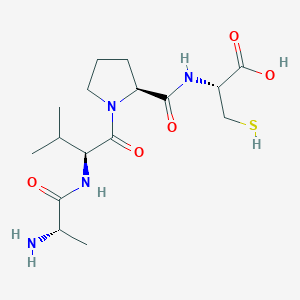
![1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14238451.png)
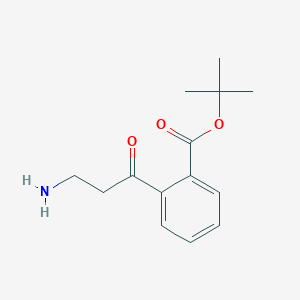
![Methanamine, N-[[1-(4-chlorophenyl)cyclobutyl]methylene]-](/img/structure/B14238477.png)
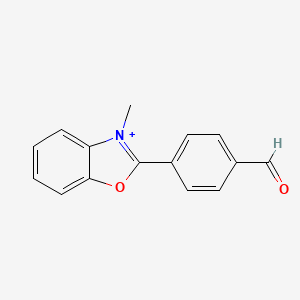
![2-(Bis{2-[(4-benzoylphenyl)methoxy]ethyl}amino)ethane-1-sulfonic acid](/img/structure/B14238483.png)
![Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14238495.png)
![Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate](/img/structure/B14238502.png)
![N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14238508.png)


![2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)-](/img/structure/B14238546.png)
